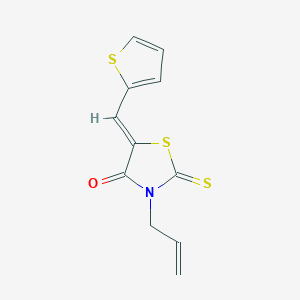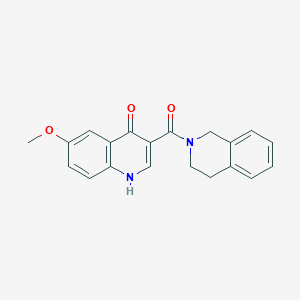![molecular formula C17H19N5 B12163425 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane](/img/structure/B12163425.png)
1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环庚烷是一种杂环化合物,由于其独特的结构特征和在各个领域的潜在应用,在科学研究中引起了极大的兴趣。该化合物以吡唑并[3,4-d]嘧啶核心与氮杂环庚烷环稠合以及连接到吡唑部分的苯基为特征。这些结构元素的组合赋予了该化合物独特的化学和生物学特性。
准备方法
合成路线和反应条件: 1-{1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环庚烷的合成通常涉及多步有机反应。一种常见的合成路线是从制备吡唑并[3,4-d]嘧啶核心开始,这可以通过在酸性或碱性条件下使适当的前体环化来实现。然后通过亲核取代反应引入苯基,随后通过涉及适当试剂和催化剂的环化反应形成氮杂环庚烷环。
工业生产方法: 该化合物的工业生产可能涉及优化实验室规模的合成,以确保可扩展性、成本效益和环境可持续性。这包括使用连续流动反应器、绿色化学原理和高效的纯化技术,以获得高产率和纯度。
化学反应分析
反应类型: 1-{1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环庚烷可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,从而形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,以生成该化合物的还原形式。
取代: 亲核或亲电取代反应可以在分子中引入不同的官能团,从而增强其化学多样性。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下卤代试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺或醇衍生物。
科学研究应用
化学: 在化学领域,1-{1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环庚烷被用作合成更复杂分子的构建模块
生物学和医学: 该化合物在生物学和医学研究中显示出希望,尤其是作为潜在的治疗剂。研究表明其抑制某些酶和受体的功效,使其成为药物开发的候选者。 它已被研究用于其抗癌、抗炎和抗菌特性 .
工业: 在工业领域,1-{1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环庚烷可用于开发新材料,例如聚合物和涂料,因为它具有稳定性和反应活性。
作用机制
1-{1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环庚烷的作用机制涉及它与特定分子靶标(例如酶和受体)的相互作用。该化合物可以抑制某些激酶的活性,这些激酶参与细胞信号通路。通过与这些酶的活性位点结合,它阻止了它们的正常功能,从而导致细胞过程发生改变。 这种机制在癌症治疗的背景下尤其重要,因为抑制激酶会导致肿瘤生长和增殖减少 .
类似化合物:
1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺: 类似的核心结构,但缺少氮杂环庚烷环。
1-(4-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环庚烷: 苯环上有一个甲基的类似结构。
独特性: 1-{1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环庚烷由于存在氮杂环庚烷环而脱颖而出,氮杂环庚烷环赋予了额外的灵活性以及进行多样化化学修饰的潜力。这种结构特征增强了其与分子靶标的结合亲和力,并扩展了其应用范围,与类似化合物相比。
相似化合物的比较
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar core structure but lacks the azepane ring.
1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane: Similar structure with a methyl group on the phenyl ring.
Uniqueness: 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane stands out due to the presence of the azepane ring, which imparts additional flexibility and potential for diverse chemical modifications. This structural feature enhances its binding affinity to molecular targets and broadens its range of applications compared to similar compounds.
属性
分子式 |
C17H19N5 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
4-(azepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-2-7-11-21(10-6-1)16-15-12-20-22(17(15)19-13-18-16)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2 |
InChI 键 |
JQSOPXUPBGHWDP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide](/img/structure/B12163380.png)
![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163384.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12163401.png)
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12163421.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12163428.png)
![N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)
![1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)
![4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B12163438.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)
